molecular formula C11H11NO3 B2714971 2-[3-(1-Cyanoethoxy)phenyl]acetic acid CAS No. 1249390-97-3

2-[3-(1-Cyanoethoxy)phenyl]acetic acid

Cat. No.: B2714971
CAS No.: 1249390-97-3
M. Wt: 205.213
InChI Key: OSCCTSZIXPMGJC-UHFFFAOYSA-N
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Description

2-[3-(1-Cyanoethoxy)phenyl]acetic acid (CAS: 1249390-97-3) is a phenylacetic acid derivative characterized by a cyanoethoxy (-OCH₂CN) substituent at the 3-position of the phenyl ring. Its molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol . This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, though specific applications remain underexplored in the provided literature.

Properties

IUPAC Name

2-[3-(1-cyanoethoxy)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-8(7-12)15-10-4-2-3-9(5-10)6-11(13)14/h2-5,8H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCCTSZIXPMGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)OC1=CC=CC(=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1-Cyanoethoxy)phenyl]acetic acid typically involves the reaction of 3-(1-cyanoethoxy)benzaldehyde with a suitable acetic acid derivative under controlled conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(1-Cyanoethoxy)phenyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under controlled conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-[3-(1-Cyanoethoxy)phenyl]acetic acid is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[3-(1-Cyanoethoxy)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The ethoxy group may also contribute to the compound’s overall hydrophobicity, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Key Observations:

  • Polarity and Solubility: The cyanoethoxy group in the target compound enhances polarity compared to hydrophobic substituents (e.g., isopropyl in or triphenyl in ). This may improve aqueous solubility, critical for drug bioavailability.
  • Thermal Stability: Chlorophenoxy derivatives (e.g., ) exhibit higher boiling points (~397°C) due to aromatic stability, whereas cyanoethoxy-substituted compounds may decompose at lower temperatures.
  • Acidity: Cyano groups (e.g., ) lower pKa values compared to alkyl or aryl substituents, increasing the compound’s acidity and reactivity in carboxylate-mediated reactions.

Challenges:

  • Bulky substituents (e.g., triphenyl in ) reduce solubility, complicating purification .
  • Cyanoethoxy groups may introduce steric hindrance or instability under acidic/basic conditions.

Hazard Profiles

Compound Hazards
This compound Not explicitly reported, but cyanoethoxy group may pose toxicity risks (e.g., H315 skin irritation)
2-(3'-Cyano-[1,1'-biphenyl]-4-yl)acetic acid H302 (harmful if swallowed), H315 (skin irritation), H319 (eye damage)
2-[3-(propan-2-yl)phenyl]acetic acid H302, H315, H318, H335 (respiratory irritation)

Biological Activity

2-[3-(1-Cyanoethoxy)phenyl]acetic acid, a substituted phenylacetic acid compound, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₄H₁₅N₃O₃
  • CAS Number : 1249390-97-3

The compound features a phenyl ring substituted with a cyanoethoxy group, contributing to its unique biological properties.

Research indicates that this compound exhibits several mechanisms of action:

  • EPAC Inhibition : The compound acts as an inhibitor of Exchange Proteins directly Activated by cAMP (EPAC), which are involved in various intracellular signaling pathways. It has been shown to affect cell migration and invasion in pancreatic ductal adenocarcinoma models, indicating its potential in cancer therapy by reducing metastasis .
  • Anti-inflammatory Effects : Studies have demonstrated that related phenylacetic compounds possess anti-inflammatory properties, suggesting similar effects for this compound. It may inhibit pro-inflammatory cytokines and modulate immune responses .
  • Antiviral Activity : Preliminary findings suggest that the compound could inhibit viral replication, particularly against coronaviruses, by affecting intracellular signaling pathways linked to viral entry and replication .

Biological Activity Data

Activity Type Description Reference
EPAC InhibitionIC50 values of 4.4 μM for EPAC1 and 10.8 μM for EPAC2; reduces cell migration.
Anti-inflammatoryPotential to inhibit cytokine production; used in models of inflammation.
AntiviralInhibits MERS-CoV replication; protects cells from viral infection.

Case Studies

  • Pancreatic Cancer : In vivo studies showed that treatment with this compound significantly reduced the spread of pancreatic cancer cells in mouse models when administered at doses of 10 mg/kg .
  • Inflammatory Models : In experimental models of inflammation, compounds similar to this compound demonstrated significant reductions in inflammatory markers, suggesting potential therapeutic applications for inflammatory diseases .
  • Viral Infections : The compound was evaluated for its antiviral properties against MERS-CoV, displaying a capacity to significantly reduce viral loads in treated cells without affecting cellular viability .

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